2-{[1-(3-fluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
Description
2-{[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-4-yl group at position 5 and a piperidin-4-yloxy moiety at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, given the prevalence of pyrimidine and pyridine derivatives in drug discovery .
Properties
IUPAC Name |
(3-fluoropyridin-2-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-17-2-1-7-23-18(17)19(27)26-10-5-16(6-11-26)28-20-24-12-15(13-25-20)14-3-8-22-9-4-14/h1-4,7-9,12-13,16H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKACLLVZIKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=C(C=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Spectroscopic and Analytical Data
- Target Compound : Likely characterized by ¹H NMR (δ 8.5–9.0 ppm for pyrimidine protons), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z ~435). Comparable compounds in showed melting points of 268–287°C and elemental analysis within ±0.4% of theoretical values .
- 4-(Thiazol-5-yl)pyrimidine () : Exhibited a distinct ¹H NMR signal at δ 7.5–8.2 ppm for thiazole protons and a melting point of 242–243°C .
- Nitro-pyrimidine Derivatives () : Displayed nitro-group IR stretches (~1520 cm⁻¹) and molecular weights exceeding 500 g/mol due to bulky substituents .
Pharmacological and Functional Insights
- Fluorine Impact: The 3-fluoropyridine moiety in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues, as seen in fluorinated kinase inhibitors .
- Piperidine vs. Piperazine : Piperazine-containing compounds (e.g., ) often exhibit improved solubility due to the additional nitrogen, whereas piperidine derivatives (e.g., the target compound) may offer better membrane permeability .
- Thiazole vs. Pyridine : Thiazole-substituted pyrimidines () prioritize electron-deficient regions for target engagement, whereas pyridine substituents (as in the target compound) balance hydrophobicity and π-π stacking .
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